The primary source of Praeruptorin A is the root of Peucedanum japonicum, which has been used in traditional herbal medicine for treating respiratory and cardiovascular conditions. The extraction and isolation of Praeruptorin A from this plant have been extensively studied, revealing its significant pharmacological properties.
Praeruptorin A is classified as a pyranocoumarin, a subclass of coumarins known for their diverse biological activities. It is specifically categorized under khellactones, which are characterized by their unique structural features that contribute to their pharmacological effects.
The synthesis of Praeruptorin A has been approached through various methods, with significant advancements aimed at improving yield and efficiency. Notably, a solvent-free direct coupling reaction has been developed, yielding Praeruptorin A in significantly improved quantities compared to previous methods. The latest synthesis techniques include:
The synthetic routes often involve the use of khellactone derivatives as precursors. The reactions are typically monitored using spectroscopic techniques such as nuclear magnetic resonance and infrared spectroscopy to confirm the formation of the desired compound.
Praeruptorin A has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is , indicating the presence of various functional groups that contribute to its biological activity.
The molecular weight of Praeruptorin A is approximately 342.37 g/mol. The structure includes a pyranocoumarin core with specific stereochemical configurations that are essential for its activity.
Praeruptorin A undergoes several chemical reactions that are crucial for its biological activity. Key reactions include:
The metabolic pathways involving Praeruptorin A have been characterized using advanced techniques such as high-performance liquid chromatography coupled with mass spectrometry, allowing for detailed analysis of its pharmacokinetics and bioavailability .
Praeruptorin A primarily acts as a calcium channel blocker, inhibiting calcium influx into cells, which is critical for muscle contraction and neurotransmitter release. This mechanism underlies its potential therapeutic effects in managing conditions such as hypertension and angina pectoris.
Research indicates that Praeruptorin A can induce relaxation in vascular smooth muscle by activating nitric oxide signaling pathways, thereby contributing to its vasodilatory effects . Clinical trials have demonstrated its efficacy in reducing chest pain associated with exertional angina pectoris when administered at dosages around 100 mg daily .
Praeruptorin A has numerous applications in scientific research and medicine:
Praeruptorin A, a pivotal angular pyranocoumarin, originates from the dried roots of Peucedanum praeruptorum Dunn (Bai Hua Qian Hu), a plant deeply embedded in the ethnopharmacological traditions of East Asia. Historical records from the Mingyi Bielu (circa 220–450 AD) document its earliest medicinal applications for respiratory ailments, including cough, pulmonary hypertension, and asthma [1] [3]. During the Tang and Song Dynasties (618–1279 AD), classical texts like Rihuazi Bencao and Compendium of Materia Medica elaborated on its use in formulations combining it with Mentha haplocalyx, Arctium lappa, and Platycodon grandiflorum to address wind-heat disorders, phlegm congestion, and chest oppression [1] [7]. By the Ming Dynasty (1368–1644 AD), its therapeutic scope expanded to gastrointestinal complaints and headache management. The consistent documentation across dynasties underscores its role as a fundamental antitussive and expectorant agent.
The pharmacological significance of Peucedanum praeruptorum roots—and by extension Praeruptorin A—is validated by its inclusion in the Chinese Pharmacopoeia since 2000, where it remains specified as the primary source of "Qianhu" [1] [7]. Traditional extraction methods involved decoctions or light petroleum solvents, targeting pyranocoumarins like Praeruptorin A as key bioactive constituents. Modern phytochemical analyses confirm that these compounds align with historical applications, particularly for bronchorelaxation and anti-inflammatory effects [3] [8].
Table 1: Historical Documentation of Praeruptorin A-Containing Plant in Traditional Medicine
Dynasty/Era | Text | Documented Use | Formulation Example |
---|---|---|---|
Wei-Jin (220–450 AD) | Mingyi Bielu | Cough, asthma | Single-herb decoction |
Tang (618–907 AD) | Xin Xiu Ben Cao | Phlegm dissolution, fever | Combos with Platycodon grandiflorum |
Ming (1368–1644 AD) | Ben Cao Gang Mu | Gastrointestinal disorders, headache | Combos with Citrus reticulata |
Praeruptorin A has transitioned into modern drug discovery due to its multifaceted bioactivity. Current research spans oncology, pulmonology, endocrinology, and immunology, leveraging its core structure for targeted molecular interventions [4] [6]. In oncology, Praeruptorin A demonstrates potent antiproliferative effects against non-small cell lung cancer (NSCLC) by suppressing cyclin D1 and upregulating p21, inducing G0/G1 cell cycle arrest [6]. Its anti-metastatic properties are linked to the inhibition of cathepsin D (CTSD) and ERK1/2 signaling pathways, reducing invasion and migration in in vitro models [6].
In respiratory therapeutics, Praeruptorin A modulates the TGF-β1/Smad pathway, attenuating airway remodeling in murine asthma models. This includes reducing subepithelial fibrosis, smooth muscle hyperplasia, and inflammatory cytokines like IL-4, IL-5, and IL-13 [8]. Additionally, Praeruptorin A activates the constitutive androstane receptor (CAR), upregulating multidrug resistance-associated protein 2 (MRP2) in hepatocytes—a mechanism critical for detoxification but also indicating potential herb-drug interactions [5].
Table 2: Modern Therapeutic Domains and Key Mechanisms of Praeruptorin A
Therapeutic Area | Key Molecular Targets | Observed Effects | Study Models |
---|---|---|---|
Oncology | ERK/CTSD, cyclin D1, p21 | G0/G1 arrest; reduced metastasis | NSCLC cell lines (A549) |
Pulmonology | TGF-β1/Smad, IL-4/IL-5 | Anti-remodeling; bronchodilation | OVA-induced murine asthma |
Hepatology | CAR/MRP2 | Enhanced detoxification | HepG2 cells |
Immunology | iNOS, TNF-α | Suppressed inflammation | IL-1β-stimulated hepatocytes |
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 72138-88-6
CAS No.:
CAS No.: 637-23-0